22(R)-Hydroxycholesterol

描述

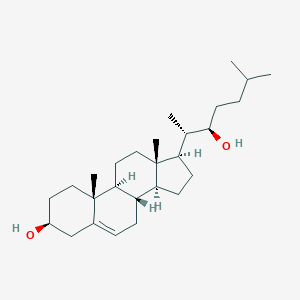

(22R)-22-hydroxycholesterol is an oxysterol that is the 22R-hydroxy derivative of cholesterol. It is a 22-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It is functionally related to a cholesterol.

22R-hydroxycholesterol is a natural product found in Narthecium ossifragum and Ruscus aculeatus with data available.

生物活性

22(R)-Hydroxycholesterol (22(R)-HC) is a biologically active oxysterol that plays significant roles in various physiological processes, including lipid metabolism, neurogenesis, and cancer biology. This article reviews the biological activity of 22(R)-HC, supported by data tables, case studies, and detailed research findings.

Overview of this compound

22(R)-HC is derived from cholesterol through enzymatic hydroxylation. It serves as a ligand for nuclear receptors, particularly Liver X Receptors (LXR) and Farnesoid X Receptors (FXR), influencing gene expression related to lipid metabolism and cellular differentiation.

1. LXR Activation:

- 22(R)-HC acts as an endogenous agonist for LXR, which regulates cholesterol homeostasis and fatty acid metabolism. Activation of LXR by 22(R)-HC has been shown to induce the expression of genes involved in cholesterol efflux and bile acid synthesis .

2. FXR Activation:

- Contrary to initial hypotheses that linked 22(R)-HC primarily to LXR activation, recent studies indicate that it also activates FXR, leading to the upregulation of bile salt export pump (BSEP) expression. This process is crucial for bile acid synthesis and cholesterol elimination .

Lipid Metabolism

22(R)-HC influences lipid metabolism through its action on LXR and FXR:

- Cholesterol Efflux: It promotes the expression of ATP-binding cassette transporters (ABCA1 and ABCG1), enhancing cholesterol efflux from macrophages .

- Bile Acid Synthesis: 22(R)-HC regulates the conversion of cholesterol to bile acids, impacting overall cholesterol levels in the body .

Neurogenic Effects

Recent studies highlight the potential of 22(R)-HC in neurogenesis:

- Dopaminergic Neuronal Specification: In human mesenchymal stem cells (hMSCs), 22(R)-HC has been shown to promote differentiation into dopaminergic neurons. The highest differentiation efficiency was observed with dental pulp-derived MSCs (80.20%) .

- Therapeutic Potential: In a Parkinson’s disease rat model, transplantation of differentiated hMSCs showed significant behavioral improvements, suggesting therapeutic applications for neurodegenerative diseases .

Case Studies

Case Study 1: Neurogenic Potential in Parkinson's Disease

- Objective: To assess the efficacy of 22(R)-HC in differentiating hMSCs into dopaminergic neurons.

- Findings: A concentration of 0.5 µM maximized neurogenic effects, with differentiated cells exhibiting increased expression of neuronal markers such as MAP2 and tyrosine hydroxylase (TH) .

Case Study 2: Cancer Cell Proliferation Inhibition

- Objective: To evaluate the antiproliferative effects of 22(R)-HC on prostate cancer cells.

- Findings: Treatment with 22(R)-HC inhibited proliferation in LNCaP prostate cancer cells in a dose-dependent manner, particularly in cells with high LXRα expression. The compound induced cell cycle arrest and apoptosis .

Research Findings Summary Table

科学研究应用

Dopaminergic Neuronal Specification

22-HC has been shown to enhance the differentiation of human mesenchymal stem cells (hMSCs) into dopaminergic (DA) neurons, which has implications for treating neurodegenerative diseases like Parkinson's disease. A study demonstrated that 22-HC significantly increased the percentage of functional DA neurons generated from hMSCs obtained from various tissues, including bone marrow and dental pulp. The highest differentiation efficiency was observed with dental pulp-derived MSCs, achieving around 80.20% in vitro differentiation efficiency .

Key Findings:

- Differentiation Efficiency: 22-HC induced morphological changes in hMSCs, leading to neuron-like characteristics.

- Cellular Markers: Increased expression of neuronal markers such as MAP2 and TH was noted post-treatment.

- In Vivo Efficacy: Transplantation of differentiated cells into a Wistar rat model showed significant behavioral improvements, indicating potential for clinical applications in neuroregeneration .

Induction of Bile Salt Export Pump (BSEP)

Research indicates that 22-HC functions as a ligand for the farnesoid X receptor (FXR), leading to the upregulation of the bile salt export pump (BSEP). This process is crucial for bile acid homeostasis and cholesterol metabolism. In human primary hepatocytes, treatment with 22-HC resulted in a five-fold increase in BSEP mRNA levels, highlighting its role in regulating bile acid transport .

Mechanism:

- Receptor Activation: Unlike other oxysterols that activate liver X receptors (LXR), 22-HC specifically activates FXR.

- Promoter Activity: The induction of BSEP expression by 22-HC was confirmed through promoter activity assays, demonstrating its unique interaction with FXR .

Microbial Production

Recent advancements have focused on the efficient microbial production of 22-HC through metabolic engineering. A study utilized Saccharomyces cerevisiae to construct a microbial cell factory capable of producing high titers of 22-HC. By optimizing key genes involved in its biosynthesis, researchers achieved a record production level of 2.03 g/L in a fermenter setup .

Production Insights:

- Engineering Strains: The engineered strains expressed specific enzymes such as 7-dehydrocholesterol reductase and cholesterol C22-hydroxylase.

- Scalability: This method presents a sustainable alternative to chemical synthesis and extraction from natural sources, making it viable for industrial applications in steroid production .

属性

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAXNJLEKLXNO-GFKLAVDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313409 | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 22b-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17954-98-2, 22348-64-7 | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17954-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3,22-diol, (3beta,22R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017954982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22b-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 22R-Hydroxycholesterol exhibits neuroprotective effects by directly binding to amyloid beta (Aβ) peptides, particularly Aβ1-42 and Aβ17-40, but not Aβ25-35 [, ]. This binding prevents the formation of toxic Aβ oligomers, which are implicated in neuronal cell death in Alzheimer's disease [, ]. In steroidogenic cells, 22R-hydroxycholesterol acts as a readily available substrate for the cholesterol side-chain cleavage enzyme (P450scc), leading to increased production of pregnenolone, a precursor to various steroid hormones [, , , , , , ].

ANone: While the provided research papers focus on the biological activity and mechanisms of action of 22R-hydroxycholesterol, they do not provide detailed spectroscopic data. For this information, please refer to chemical databases like PubChem or ChemSpider.

ANone: The provided research primarily focuses on the biological activity and mechanisms of 22R-hydroxycholesterol rather than its material compatibility or stability under various conditions.

A: 22R-Hydroxycholesterol itself is not a catalyst. It serves as a substrate for the enzyme P450scc, which catalyzes the first step in steroid hormone synthesis – the conversion of cholesterol to pregnenolone [, ]. The enzyme exhibits stereospecificity for the 22R configuration, with 22S-hydroxycholesterol showing significantly lower affinity [, ].

ANone: The provided research papers primarily focus on experimental investigations of 22R-hydroxycholesterol. There's no mention of specific computational chemistry studies or QSAR models developed for this compound.

A: Research indicates that the 22R configuration of the hydroxyl group is crucial for its neuroprotective activity against Aβ toxicity, as the 22S enantiomer is ineffective []. Additionally, modifications to the side chain of 22R-hydroxycholesterol can significantly affect its binding affinity to P450scc, particularly the introduction of polar groups at positions C24, C25, or C26, leading to tighter binding but lower catalytic turnover compared to cholesterol [].

A: The provided research focuses on the biological activity of 22R-hydroxycholesterol, with limited information on its stability and formulation. One study mentions the development of caprospinol, a stable analog of 22R-hydroxycholesterol, as a potential therapeutic agent for Alzheimer's disease, suggesting that formulation strategies are being explored to enhance its stability and bioavailability [, ].

ANone: The research papers provided do not specifically address SHE regulations related to 22R-hydroxycholesterol. For information on handling and safety, please refer to the compound’s safety data sheet.

A: In vitro studies have demonstrated that 22R-hydroxycholesterol protects rat sympathetic nerve pheochromocytoma (PC12) cells and differentiated human Ntera2/D1 teratocarcinoma (NT2N) neuron cells from Aβ-induced cell death []. It also increases ABCA1 expression and cholesterol efflux in rat brain cells, decreasing amyloid β secretion []. Regarding in vivo studies, one paper mentions that caprospinol, a 22R-hydroxycholesterol analog, is being developed for clinical trials in Alzheimer's disease [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。